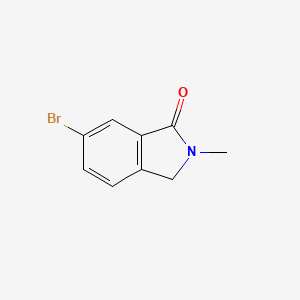

6-Bromo-2-methylisoindolin-1-one

Description

Properties

IUPAC Name |

6-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVAXLWVRZASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-methylisoindolin-1-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylisoindolin-1-one is a halogenated lactam that has emerged as a pivotal building block in medicinal chemistry. Its rigid, bicyclic core, combined with the synthetically versatile bromine substituent, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application as a key intermediate in the synthesis of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-Bromo-2-methylisoindolin-1-one is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of 6-Bromo-2-methylisoindolin-1-one [1]

| Property | Value |

| CAS Number | 1254319-51-1 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 6-bromo-2-methylisoindolin-1-one |

| Appearance | Solid |

| Purity | Typically >97% |

| Storage | Sealed in dry, room temperature conditions |

| InChI Key | DPUVAXLWVRZASN-UHFFFAOYSA-N |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns influenced by the bromine substituent. The methylene protons would present as a singlet at approximately δ 4.0-4.5 ppm, and the N-methyl group as a sharp singlet further upfield, around δ 3.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal nine distinct carbon signals. The carbonyl carbon of the lactam will be the most downfield signal (δ > 160 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methylene carbon and the N-methyl carbon will appear in the upfield region of the spectrum.

Mass Spectrometry (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity at m/z 225 and 227. Fragmentation would likely involve the loss of the bromine atom and cleavage of the isoindolinone ring.

Synthesis and Manufacturing

The synthesis of 6-Bromo-2-methylisoindolin-1-one can be strategically approached in a two-step process, starting from commercially available precursors. The first step involves the synthesis of the core intermediate, 6-bromoisoindolin-1-one, followed by N-methylation.

Step 1: Synthesis of 6-Bromoisoindolin-1-one

A common route to 6-bromoisoindolin-1-one begins with 5-bromo-2-methylbenzoic acid. This starting material undergoes benzylic bromination followed by cyclization with ammonia.

Figure 1: Synthetic pathway to 6-Bromoisoindolin-1-one.

Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one [2]

-

Benzylic Bromination: To a solution of 5-bromo-2-methylbenzoic acid in a suitable solvent (e.g., tetrachloromethane), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide).

-

Heat the reaction mixture to reflux (approximately 85°C) for several hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-(bromomethyl)benzoic acid methyl ester (after an esterification step which can be performed prior to or after bromination).

-

Cyclization: Dissolve the crude 5-bromo-2-(bromomethyl)benzoic acid derivative in a mixture of THF and methanol.

-

Bubble ammonia gas through the solution at room temperature.

-

Concentrate the reaction mixture under vacuum.

-

Triturate the residue with a suitable solvent (e.g., dichloromethane) and filter to obtain 6-bromoisoindolin-1-one as a solid.

Step 2: N-Methylation of 6-Bromoisoindolin-1-one

The final step to obtain the target compound is the N-methylation of the lactam nitrogen. This is typically achieved using a methylating agent in the presence of a base.

Figure 2: N-Methylation to yield the final product.

Experimental Protocol: N-Methylation of 6-Bromoisoindolin-1-one

-

Dissolve 6-bromoisoindolin-1-one in a polar aprotic solvent such as acetone or DMF.

-

Add a suitable base, for example, potassium carbonate (K₂CO₃).

-

Add methyl iodide (CH₃I) to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring for completion.

-

After cooling, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-2-methylisoindolin-1-one.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 6-Bromo-2-methylisoindolin-1-one is dominated by the presence of the aryl bromide, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. 6-Bromo-2-methylisoindolin-1-one can be readily coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the 6-position. This is a key transformation in the synthesis of complex drug molecules.

Figure 4: Role of 6-Bromo-2-methylisoindolin-1-one in PARP inhibitor synthesis.

The ability to readily introduce a variety of substituents at the 6-position via cross-coupling reactions makes 6-Bromo-2-methylisoindolin-1-one an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the development of new PARP inhibitors and other targeted therapies.

Safety and Handling

6-Bromo-2-methylisoindolin-1-one is a chemical that should be handled in a well-ventilated area, preferably in a fume hood, by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. [1]For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Bromo-2-methylisoindolin-1-one is a compound of significant interest in contemporary drug discovery and development. Its straightforward synthesis and the synthetic versatility afforded by the aryl bromide moiety make it a valuable intermediate for the construction of complex molecular architectures. Its role in the synthesis of PARP inhibitors like Niraparib underscores its importance in the development of targeted cancer therapies. As research into novel therapeutics continues, the demand for and applications of such well-defined and reactive building blocks are expected to grow, solidifying the position of 6-Bromo-2-methylisoindolin-1-one as a key player in the medicinal chemist's toolbox.

References

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)]. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-methylisoindolin-1-one: A Key Scaffold for PARP-1 Inhibitors

Introduction

6-Bromo-2-methylisoindolin-1-one is a synthetic heterocyclic compound that has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a lactam moiety, serves as a crucial pharmacophore. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an in-depth exploration of its primary application as a foundational scaffold for the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used in oncology.

Core Compound Identification and Structure

The fundamental identity of the topic compound is established by its formal nomenclature and unique structural arrangement.

-

IUPAC Name: 6-bromo-2-methyl-2,3-dihydroisoindol-1-one

-

Alternate Names: 6-bromo-2-methyl-1-isoindolinone

-

CAS Number: 1254319-51-1

-

Molecular Formula: C₉H₈BrNO

-

Molecular Weight: 226.07 g/mol

The structure consists of a fused benzene and pyrrolidinone ring system, forming the isoindolinone core. A bromine atom is substituted at the 6-position of the aromatic ring, and a methyl group is attached to the nitrogen atom of the lactam.

Caption: Chemical structure of 6-Bromo-2-methylisoindolin-1-one.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and predicted spectroscopic properties for 6-Bromo-2-methylisoindolin-1-one. This data is crucial for its identification and quality control during and after synthesis.

| Property | Value |

| Physical Form | Solid |

| Purity (Typical) | ≥97% |

| Storage Conditions | Room temperature, sealed in a dry environment |

| ¹H NMR (Predicted) | δ (ppm): ~7.6-7.8 (m, 3H, Ar-H), ~4.4 (s, 2H, -CH₂-), ~3.1 (s, 3H, N-CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): ~168 (C=O), ~140-120 (Ar-C), ~50 (-CH₂-), ~28 (N-CH₃) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 226.98/228.98 (isotopic pattern for Br) |

| IR Spectroscopy (ν) | Expected ~1680-1700 cm⁻¹ (lactam C=O stretch) |

Synthesis and Mechanistic Insights

The synthesis of 6-Bromo-2-methylisoindolin-1-one is most efficiently achieved via a two-step process starting from commercially available materials. The described protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Step 1: Synthesis of 6-Bromoisoindolin-1-one (Precursor)

The foundational isoindolinone core is first constructed. A robust method involves the radical bromination of a substituted toluene, followed by cyclization with ammonia.

Caption: Workflow for the synthesis of the precursor, 6-Bromoisoindolin-1-one.

Detailed Protocol:

-

Radical Bromination: To a solution of methyl 5-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of dibenzoyl peroxide (BPO, ~0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 85°C) for 2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Causality: BPO acts as a radical initiator, which, upon heating, generates radicals that abstract a bromine atom from NBS. The resulting bromine radical selectively abstracts a benzylic hydrogen from the methyl group, which is the most labile proton, to form a stable benzylic radical. This radical then reacts with another molecule of NBS to yield the desired brominated product and a succinimidyl radical, propagating the chain reaction. CCl₄ is an inert solvent suitable for radical reactions.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 5-bromo-2-(bromomethyl)benzoate.

-

Cyclization: Dissolve the crude intermediate in a 7N solution of ammonia in methanol and transfer to a sealed pressure vessel.

-

Reaction Execution: Heat the vessel to 90°C and stir overnight.

-

Causality: Ammonia acts as a nucleophile, first displacing the benzylic bromide in an Sₙ2 reaction to form an amino intermediate. This is followed by an intramolecular nucleophilic acyl substitution where the newly introduced amino group attacks the ester carbonyl, displacing methanol and forming the stable five-membered lactam ring. The reaction is performed in a pressure vessel to prevent the volatile ammonia from escaping at elevated temperatures.

-

-

Purification: After cooling, concentrate the reaction mixture. The crude 6-bromoisoindolin-1-one can be purified by column chromatography on silica gel to yield a white solid.[1]

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound (m/z and m+2 peaks of nearly equal intensity).[1]

Step 2: N-Methylation to Yield 6-Bromo-2-methylisoindolin-1-one

The final step involves the selective alkylation of the lactam nitrogen.

Detailed Protocol:

-

Deprotonation: To a solution of 6-bromoisoindolin-1-one (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.

-

Reaction Execution: Allow the mixture to stir at 0°C for 30 minutes.

-

Causality: Sodium hydride is a non-nucleophilic strong base that irreversibly deprotonates the lactam nitrogen (pKa ~17-18), forming a sodium amide salt. This deprotonation is necessary to generate a potent nitrogen nucleophile for the subsequent alkylation step. The use of an anhydrous solvent is critical as NaH reacts violently with water.

-

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture at 0°C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Causality: The generated amide anion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent in a classic Sₙ2 reaction, forming the N-C bond.

-

-

Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 6-Bromo-2-methylisoindolin-1-one.

-

Validation: The final product's identity and purity must be confirmed by melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct mass and elemental composition.

Application in Drug Development: A Scaffold for PARP-1 Inhibitors

The primary and most impactful application of the 6-bromo-2-methylisoindolin-1-one scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR).

Mechanism of PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is deficient. These cells become highly reliant on PARP-1-mediated SSB repair. When PARP-1 is inhibited, SSBs are not repaired, and during DNA replication, these breaks are converted into DSBs. In normal cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two genes or pathways leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality .[2]

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Role of the Isoindolinone Scaffold

The isoindolinone core of 6-Bromo-2-methylisoindolin-1-one is a structural mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺), the natural substrate for PARP-1.[3] This structural similarity allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic site of the PARP enzyme and preventing it from utilizing NAD⁺ to build PAR chains.[3]

-

Structure-Activity Relationship (SAR): The 6-bromo-2-methylisoindolin-1-one moiety serves as the "warhead" that anchors the inhibitor in the nicotinamide-binding pocket of PARP-1.[4] The lactam carbonyl and the N-methyl group are crucial for forming key hydrogen bonds and van der Waals interactions within the active site. The bromine at the 6-position can be used as a handle for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions, to attach other functionalities that can interact with other parts of the enzyme or improve pharmacokinetic properties like cell permeability and metabolic stability.

Chemical Reactivity

6-Bromo-2-methylisoindolin-1-one possesses several reactive sites that can be exploited for further chemical derivatization:

-

Aromatic Ring: The bromine atom on the benzene ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, vinyl, alkynyl, or amino substituents, which is a cornerstone of library synthesis in drug discovery to explore the SAR of PARP inhibitors.

-

Benzylic Position (C3): The methylene group (CH₂) adjacent to the aromatic ring and the lactam carbonyl can be deprotonated with a strong base to form a carbanion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position.

-

Lactam Carbonyl: The carbonyl group can undergo reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.

Conclusion

6-Bromo-2-methylisoindolin-1-one is more than a simple chemical entity; it is a highly valuable and versatile scaffold that lies at the intersection of synthetic organic chemistry and modern oncology. Its straightforward, scalable synthesis and its function as a potent nicotinamide mimetic have established the isoindolinone core as a privileged structure in the development of targeted cancer therapeutics. The principles of its synthesis, the rationale behind its mechanism of action as a PARP-1 inhibitor, and its potential for further chemical diversification provide a rich area of study and application for researchers dedicated to advancing precision medicine.

References

-

Papeo, G., et al. (2015). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters. [Link]

-

Boyd, S. M., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. [Link]

-

Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

-

Johannes, J. W., et al. (2015). Structure-activity relationships in vitro. ResearchGate. [Link]

-

Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Synthesis method of 6-bromoisoindolinyl-1-one.

-

Quadt, A., et al. (2009). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Journal of Heterocyclic Chemistry. [Link]

-

D'Acquarica, I., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules. [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

-

Newton, A. S., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron Letters. [Link]

-

Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

-

Mammadov, V. A., et al. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Pallavicini, A. (2025). Methyl-RAD protocol. protocols.io. [Link]

-

Gebhard, C., et al. (n.d.). DNA Methylation Protocols. Humana Press. [Link]

-

AbacipharmTech. (n.d.). 6-Bromo-2-methylisoindolin-1-one. AbacipharmTech. [Link]

-

Penning, T. D., et al. (2009). Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Journal of Medicinal Chemistry. [Link]

-

McCluggage, S. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

-

Tang, M., et al. (2022). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. STAR Protocols. [Link]

-

Pallavicini, A. (2025). Methyl-RAD protocol. protocols.io. [Link]

-

MANAC Inc. (2022). Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. Chemia. [Link]

-

Re, A., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]

Sources

- 1. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 6-Bromo-2-methylisoindolin-1-one in Pharmaceutical Development

Preamble: The Architectural Logic of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with potent and selective biological activity is paramount. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The isoindolinone core is one such scaffold, recognized for its structural resemblance to the nicotinamide moiety of NAD+, a critical coenzyme in cellular metabolism. This mimicry makes it an ideal foundation for developing competitive enzyme inhibitors.

This guide provides an in-depth technical examination of 6-Bromo-2-methylisoindolin-1-one , a key heterocyclic intermediate. We will move beyond a simple recitation of properties to explore the strategic rationale behind its synthesis and its pivotal role in the development of next-generation therapeutics, particularly in the domain of oncology. Our focus will be on the causality behind its design: how the isoindolinone core acts as the binding element and how the strategically placed bromine atom serves as a versatile chemical handle for molecular elaboration.

Section 1: Core Molecular Profile and Physicochemical Properties

6-Bromo-2-methylisoindolin-1-one is a solid, crystalline compound at room temperature, possessing the core isoindolinone lactam structure with two key substitutions: an N-methyl group and a bromine atom at the 6-position of the aromatic ring. These features are not arbitrary; they are deliberate additions that confer specific, advantageous properties for its role as a pharmaceutical intermediate.

| Property | Value | Source |

| CAS Number | 1254319-51-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| IUPAC Name | 6-bromo-2-methylisoindolin-1-one | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥97% | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

The N-methyl group enhances solubility in organic solvents commonly used in synthesis and can influence the final compound's pharmacokinetic profile. The bromo substituent is the key to the molecule's utility. As a halogen on an aromatic ring, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, the workhorses of modern pharmaceutical synthesis. This allows for the precise and efficient introduction of additional molecular complexity.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 6-Bromo-2-methylisoindolin-1-one is a multi-step process that prioritizes efficiency and yield. A common and logical pathway involves the initial formation of the parent 6-bromoisoindolin-1-one scaffold, followed by a targeted N-methylation.

Synthesis Pathway Overview

The following diagram outlines a validated synthetic approach, starting from commercially available materials.

Caption: Synthetic pathway for 6-Bromo-2-methylisoindolin-1-one.

Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one

This protocol is adapted from established methods for creating the isoindolinone core. The causality for this approach lies in its efficiency; it combines reduction of an imine and intramolecular cyclization (lactamization) into a streamlined process.

-

Reaction Setup: To a solution of methyl 2-formyl-5-bromobenzoate (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia, like ammonium carbonate (approx. 2.0 eq).

-

Reductive Amination: The mixture is subjected to a hydrogen atmosphere in the presence of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C). This step reduces the initially formed imine to a secondary amine.

-

Lactamization: Upon gentle heating, the secondary amine undergoes spontaneous intramolecular cyclization with the adjacent methyl ester group, eliminating methanol and forming the stable five-membered lactam ring of the isoindolinone.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield 6-bromoisoindolin-1-one as a solid.

Experimental Protocol: N-Methylation

The final step introduces the methyl group onto the lactam nitrogen. This is a classic alkylation reaction.

-

Deprotonation: Suspend 6-bromoisoindolin-1-one (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF). Cool the mixture in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, ~1.1 eq), portion-wise. The NaH deprotonates the acidic N-H proton of the lactam, forming a sodium amide salt. This step is critical as it generates the nucleophilic nitrogen required for the next step.

-

Alkylation: While stirring at 0 °C, add a methylating agent, such as methyl iodide (CH₃I, ~1.2 eq), dropwise. Allow the reaction to slowly warm to room temperature and stir for several hours until completion.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford pure 6-Bromo-2-methylisoindolin-1-one.

Section 3: Application as a Strategic Intermediate for PARP Inhibitors

The primary value of 6-Bromo-2-methylisoindolin-1-one lies in its application as a building block for Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in DNA double-strand break repair genes like BRCA1 or BRCA2, inhibiting PARP leads to an accumulation of DNA damage, resulting in cancer cell death through a concept known as synthetic lethality.

The isoindolinone scaffold is a highly effective "warhead" for PARP inhibitors because it mimics the nicotinamide group of NAD+, competitively binding to the catalytic domain of the PARP enzyme.[2]

The Role of the Bromo Group: Gateway to Complexity

The bromine atom at the 6-position is the key synthetic handle. It enables palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling , to append complex aryl or heteroaryl moieties.[3][4] These appended groups are crucial for optimizing the final drug's properties, including potency, selectivity, and pharmacokinetics, by forming additional interactions within the enzyme's binding pocket.

Workflow: From Intermediate to Advanced Scaffold

The diagram below illustrates the strategic use of 6-Bromo-2-methylisoindolin-1-one in a Suzuki coupling reaction to generate a more complex molecule, representing the core of a potential PARP inhibitor.

Caption: Use of the intermediate in a Suzuki cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, generalized method for utilizing the intermediate.

-

Reaction Setup: In a reaction vessel, combine 6-Bromo-2-methylisoindolin-1-one (1.0 eq), the desired aryl or heteroaryl boronic acid (or boronate ester, ~1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, ~2.0 eq).

-

Solvent System: Add a two-phase solvent system, such as a mixture of toluene and water. The use of a biphasic system is common for Suzuki couplings, facilitating the interaction of organic-soluble and water-soluble reagents.[5]

-

Reaction Execution: De-gas the mixture by bubbling nitrogen or argon through it to remove oxygen, which can deactivate the palladium catalyst. Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring for several hours until the starting material is consumed.

-

Workup and Purification: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate. The resulting crude product is purified by column chromatography to yield the final coupled product.

Section 4: Analytical Quality Control

Ensuring the identity and purity of 6-Bromo-2-methylisoindolin-1-one is critical before its use in subsequent synthetic steps. A suite of standard analytical techniques is employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the lactam ring, and the N-methyl (-CH₃) protons.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight (m/z of 226/228 for the [M+H]⁺ ion, showing the characteristic isotopic pattern for bromine) and provides an initial assessment of purity.

-

HPLC (High-Performance Liquid Chromatography): The primary method for quantifying purity, typically showing a purity of ≥97%.

Section 5: Safety and Handling

As a laboratory chemical, 6-Bromo-2-methylisoindolin-1-one requires careful handling to minimize exposure and risk.

-

Hazard Identification: The compound is classified as a warning-level hazard, with statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Architect in Drug Discovery

6-Bromo-2-methylisoindolin-1-one is more than just a chemical; it is a product of strategic molecular design. It embodies the principles of modern medicinal chemistry, providing a stable, privileged scaffold for enzyme binding while incorporating a reactive handle for controlled, predictable diversification. Its role in the synthesis of novel PARP inhibitors showcases its value to researchers and drug development professionals. By understanding the chemical logic behind its structure and the robust protocols for its synthesis and use, scientists are well-equipped to leverage this powerful intermediate in the ongoing quest for more effective and targeted therapies.

References

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Available at: [Link]

-

Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. PubMed Central. Available at: [Link]

-

Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. PubMed Central. Available at: [Link]

-

Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. ACS Publications. Available at: [Link]

- Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

Sources

- 1. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]

- 2. Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-2-methylisoindolin-1-one and the broader class of bromo-isoindolinone compounds. It is designed to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering insights into the synthesis, characterization, and therapeutic applications of this important chemical scaffold.

The Bromo-isoindolinone Core: A Privileged Scaffold in Medicinal Chemistry

The isoindolinone nucleus is a recurring structural motif in a multitude of natural products and synthetic molecules with diverse and potent biological activities.[1] The introduction of a bromine atom to this scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its pharmacological profile. Bromo-isoindolinone derivatives have emerged as promising candidates in various therapeutic areas, most notably in oncology. Their ability to serve as inhibitors of key enzymes involved in cell cycle regulation and DNA repair has positioned them at the forefront of modern drug discovery efforts.[2][3]

Synthesis and Characterization of 6-Bromo-2-methylisoindolin-1-one

Synthetic Strategies

The synthesis of 6-Bromo-2-methylisoindolin-1-one can be approached through a multi-step sequence, typically starting from a readily available substituted benzoic acid derivative. A common strategy involves the synthesis of the parent 6-bromoisoindolin-1-one, followed by N-methylation.

A. Synthesis of 6-Bromoisoindolin-1-one

A prevalent method for the synthesis of 6-bromoisoindolin-1-one involves the bromination of a suitable precursor followed by cyclization. For instance, starting from methyl 2-methylbenzoate, a two-step process involving bromination and subsequent ammonolysis can be employed.[4] A patent describes a method starting from 2-benzofuranone, which undergoes a series of reactions including bromination, hydrolysis, cyclization, and amination to yield 6-bromoisoindolin-1-one.[5]

Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one (Adapted from Literature) [4]

Step 1: Bromination of Methyl 2-methylbenzoate

-

Dissolve methyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as tetrachloromethane.

-

Add N-Bromosuccinimide (NBS) (1 equivalent) and a radical initiator like dibenzoyl peroxide (catalytic amount).

-

Heat the reaction mixture to reflux (approximately 85°C) for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(bromomethyl)-5-bromobenzoate.

Step 2: Cyclization with Ammonia

-

Dissolve the crude methyl 2-(bromomethyl)-5-bromobenzoate in a solution of ammonia in methanol (e.g., 7N).

-

Transfer the solution to a pressure vessel and heat to 90°C overnight.

-

After cooling, concentrate the reaction mixture under vacuum.

-

Purify the residue by chromatography (e.g., C18 reverse phase) to obtain 6-bromoisoindolin-1-one.

B. N-Methylation of 6-Bromoisoindolin-1-one

The introduction of the methyl group onto the nitrogen of the isoindolinone ring is a crucial step to arrive at the title compound. This is typically achieved through an N-alkylation reaction.

Experimental Protocol: N-Methylation of 6-Bromoisoindolin-1-one

-

Dissolve 6-bromoisoindolin-1-one (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride (NaH, 1.1-1.5 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Stir the mixture at 0°C for 30-60 minutes to allow for deprotonation.

-

Slowly add a methylating agent, such as methyl iodide (1.1-1.5 equivalents), at 0°C.[7]

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-Bromo-2-methylisoindolin-1-one.

Characterization

The structural elucidation of 6-Bromo-2-methylisoindolin-1-one is confirmed through a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of 6-Bromo-2-methylisoindolin-1-one [8]

| Property | Value |

| CAS Number | 1254319-51-1 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Solid |

| Purity | Typically >97% |

Spectroscopic Data (Representative)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic signals will be split according to their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the aromatic carbons (some of which will be influenced by the bromine atom), the methylene carbon, and the N-methyl carbon.[9]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl group (C=O) typically in the region of 1680-1700 cm⁻¹.

Therapeutic Applications in Drug Development

The bromo-isoindolinone scaffold is a cornerstone in the design of targeted therapies, particularly in oncology. These compounds have been shown to inhibit key enzymes that are critical for cancer cell survival and proliferation.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[11] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[11] The isoindolinone core, due to its structural similarity to the nicotinamide moiety of NAD+, can act as a competitive inhibitor at the catalytic site of PARP.[11] Recent studies have identified novel isoindolinone-based PARP1 inhibitors with high potency.[12]

Mechanism of Action: Bromo-isoindolinone as a PARP Inhibitor

Sources

- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 2. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 864866-92-2|6-Bromo-2-methylisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 8. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Bromo-2-methylisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylisoindolin-1-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation using various spectroscopic techniques is paramount to confirm its identity, purity, and to understand its chemical properties. This guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-2-methylisoindolin-1-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While complete experimental data for this specific molecule is not widely published, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds.

Introduction to 6-Bromo-2-methylisoindolin-1-one

6-Bromo-2-methylisoindolin-1-one belongs to the isoindolinone class of bicyclic compounds, which are recognized as privileged structures in drug discovery due to their diverse biological activities. The presence of a bromine atom and a methyl group on the isoindolinone core can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, as well as its interaction with biological targets.

Compound Identity:

| Property | Value | Source |

| IUPAC Name | 6-bromo-2-methylisoindolin-1-one | [1] |

| CAS Number | 1254319-51-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [2][3] |

| InChI Key | DPUVAXLWVRZASN-UHFFFAOYSA-N | [1] |

Below is a diagram of the molecular structure of 6-Bromo-2-methylisoindolin-1-one with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 6-Bromo-2-methylisoindolin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-Bromo-2-methylisoindolin-1-one is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | d | 1H | H-7 | Aromatic proton ortho to the carbonyl group, expected to be deshielded. |

| ~7.5-7.7 | d | 1H | H-5 | Aromatic proton ortho to the bromine atom. |

| ~7.4-7.6 | s | 1H | H-4 | Aromatic proton between the bromine and the fused ring junction. |

| ~4.4 | s | 2H | H-3 (CH₂) | Methylene protons adjacent to the nitrogen and the aromatic ring. |

| ~3.1 | s | 3H | N-CH₃ | Methyl group attached to the electron-withdrawing nitrogen atom. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (C-1) | Carbonyl carbon of the lactam. |

| ~140-145 | Aromatic C | Quaternary aromatic carbon (C-7a). |

| ~135-140 | Aromatic C | Quaternary aromatic carbon (C-3a). |

| ~130-135 | Aromatic CH | Aromatic carbon (C-5). |

| ~125-130 | Aromatic C-Br | Aromatic carbon attached to bromine (C-6). |

| ~120-125 | Aromatic CH | Aromatic carbon (C-4). |

| ~120-125 | Aromatic CH | Aromatic carbon (C-7). |

| ~50 | CH₂ (C-3) | Methylene carbon adjacent to nitrogen. |

| ~30 | N-CH₃ | N-methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 6-Bromo-2-methylisoindolin-1-one would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Expected IR Absorption Bands

The IR spectrum of 6-Bromo-2-methylisoindolin-1-one is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1680-1660 | Strong | C=O stretch (lactam) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

| ~800-600 | Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 6-Bromo-2-methylisoindolin-1-one, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern.

Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of the compound. Due to the bromine atom, there will be two peaks of approximately equal intensity at m/z 225 and 227.

-

Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), a protonated molecule is often observed. For 6-Bromo-2-methylisoindolin-1-one, this would appear as a pair of peaks of nearly equal intensity at m/z 226 and 228. A related compound, 6-bromoisoindolin-1-one, shows its [M+H]⁺ peaks at m/z 212.3 and 214.3.[4]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, the methyl group, or the carbonyl group, leading to fragment ions that can help to confirm the structure.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer, coupled with an appropriate ionization source like ESI or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic bromine isotopic pattern, and any significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a multi-step process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: General workflow for the spectroscopic characterization and structural elucidation of a chemical compound.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of 6-Bromo-2-methylisoindolin-1-one based on fundamental principles of NMR, IR, and MS. While experimental data is not yet readily available in the public domain, the predictions and protocols described herein provide a solid framework for researchers to successfully characterize this compound. The combination of these techniques will allow for unambiguous confirmation of the structure and purity of 6-Bromo-2-methylisoindolin-1-one, which is a critical step in its further investigation for potential applications.

References

- Google Patents. (n.d.). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.

-

Chemcia Scientific, LLC. (n.d.). 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one. Retrieved January 6, 2026, from [Link]

-

PubMed. (2009). Spectroscopic output of 125I and 103Pd low dose rate brachytherapy sources. Retrieved January 6, 2026, from [Link]

-

Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved January 6, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]

-

PubMed. (1995). Attomole-sensitivity electrospray source for large-molecule mass spectrometry. Retrieved January 6, 2026, from [Link]

-

PubMed. (2011). Mass spectrometry-based identification of the tumor antigen UN1 as the transmembrane CD43 sialoglycoprotein. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.

Sources

- 1. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]

- 2. 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one-Information-Chemcia Scientific, LLC. [chemcia.com]

- 3. 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 6-Bromo-2-methylisoindolin-1-one

Executive Summary

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutics with diverse mechanisms of action. This guide focuses on "6-Bromo-2-methylisoindolin-1-one," a specific derivative for which public data is limited, and outlines a comprehensive strategy for the deconvolution of its potential therapeutic targets. Drawing parallels from structurally related, well-characterized molecules, we hypothesize that primary targets likely belong to the E3 ubiquitin ligase and poly (ADP-ribose) polymerase (PARP) families. This document provides the scientific rationale for these hypotheses and presents a multi-pronged approach for target identification and validation, combining robust in silico and in vitro methodologies. Detailed, field-proven protocols for affinity probe synthesis, affinity purification-mass spectrometry (AP-MS), and biophysical validation via surface plasmon resonance (SPR) are provided to equip researchers in drug development with a practical framework for advancing this and similar small molecules from hit to lead.

The Isoindolinone Scaffold: A Foundation for Potent Therapeutics

The isoindolinone core is a bicyclic lactam that has proven to be a remarkably versatile scaffold in drug discovery. Its derivatives have been successfully developed to target a wide range of biological processes, leading to treatments for cancers and inflammatory diseases.[1]

Chemical Structure of the Query Molecule

-

IUPAC Name: 6-Bromo-2-methylisoindolin-1-one

-

Molecular Formula: C₉H₈BrNO[3]

-

Structure: (Image generated for illustrative purposes)

Precedent in Medicinal Chemistry: Learning from Analogs

The therapeutic potential of the isoindolinone scaffold is well-established. Lenalidomide and Pomalidomide, derivatives of thalidomide, are blockbuster drugs that function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific proteins.[4][5][6][7] Furthermore, other isoindolinone-containing molecules have been developed as potent inhibitors of the DNA repair enzyme family, PARP.[8][9][10][11] This history strongly suggests that 6-Bromo-2-methylisoindolin-1-one is likely to interact with proteins from these families.

Primary and Secondary Hypothesized Target Classes

Based on established structure-activity relationships of the isoindolinone core, we can formulate primary and secondary hypotheses for the molecular targets of 6-Bromo-2-methylisoindolin-1-one.

Primary Hypothesis: Cereblon (CRBN) Modulation

Cereblon, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a primary target for thalidomide and its analogs (known as immunomodulatory drugs or IMiDs).[4][7] These molecules bind to a specific pocket in CRBN, allosterically altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3).

Rationale for Hypothesis: The core isoindolinone structure is a known CRBN-binding motif.[5] Small modifications to this scaffold can significantly impact binding affinity and the profile of degraded neosubstrates.[4] Therefore, it is highly probable that 6-Bromo-2-methylisoindolin-1-one engages CRBN, potentially acting as a molecular glue degrader.

Secondary Hypothesis: PARP Inhibition

The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[8][9] Inhibitors of PARP have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, makes it a suitable pharmacophore for competitive inhibition.[9]

Rationale for Hypothesis: Several potent PARP inhibitors feature an isoindolinone core.[8][10][11] This chemical class has been optimized for high binding affinity and selectivity.[8] It is plausible that 6-Bromo-2-methylisoindolin-1-one could fit within the nicotinamide-binding pocket of PARP1, disrupting its catalytic activity. Other isoindolinone derivatives have also been investigated as inhibitors of histone deacetylases (HDACs)[12] and carbonic anhydrases[13], representing additional, albeit less probable, target families.

A Multi-pronged Strategy for Target Deconvolution

To elucidate the therapeutic targets of 6-Bromo-2-methylisoindolin-1-one, a systematic approach combining computational prediction, unbiased biochemical screening, and focused biophysical validation is required. This ensures a comprehensive and self-validating workflow.

Logical Workflow for Target Identification

The overall strategy involves using the small molecule to capture its binding partners from a complex biological mixture, identifying these partners using mass spectrometry, and then validating the interaction with purified components.

Caption: A three-phase workflow for small molecule target identification.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Synthesis of an Affinity Probe

Objective: To synthesize a derivative of 6-Bromo-2-methylisoindolin-1-one functionalized with a linker and a reactive handle (e.g., an alkyne or biotin) for immobilization. The linker position must be chosen carefully to minimize disruption of potential protein binding interfaces.

Methodology:

-

Retrosynthetic Analysis: Analyze the structure of 6-Bromo-2-methylisoindolin-1-one to identify a suitable position for linker attachment. The aromatic ring is a common choice. A synthetic route could be adapted from known procedures for similar structures.[14]

-

Linker Installation: A common strategy is to use a Sonogashira coupling reaction at the bromine position to introduce an alkyne-terminated linker (e.g., propargylamine).

-

Reaction Setup:

-

Dissolve 6-Bromo-2-methylisoindolin-1-one (1 equivalent) in a suitable solvent like anhydrous DMF/acetonitrile.

-

Add propargylamine (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.2 equivalents).

-

Add a base, such as triethylamine (3 equivalents).

-

-

Reaction Execution: Purge the reaction vessel with an inert gas (e.g., Argon) and heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify using column chromatography to yield the alkyne-functionalized probe.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To use the synthesized affinity probe to capture interacting proteins from a cell lysate for identification by mass spectrometry.[15][16][17][18]

Methodology:

-

Probe Immobilization:

-

Use commercially available azide-functionalized agarose or magnetic beads.

-

Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to covalently attach the alkyne-functionalized probe to the beads.

-

Wash the beads extensively to remove unreacted probe and catalyst.

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line like MM.1S for CRBN or HeLa for PARP1) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

Include a negative control experiment using beads functionalized only with the linker (no small molecule) to identify non-specific binders.

-

-

Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Sample Preparation for MS:

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

-

Separate the eluted proteins briefly on an SDS-PAGE gel (short gel migration).

-

Excise the entire protein lane, perform in-gel tryptic digestion, and extract the resulting peptides.[18]

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.[15]

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify proteins.

-

Use label-free quantification or spectral counting to determine the relative abundance of each identified protein in the experimental sample versus the negative control.[15] Proteins significantly enriched in the experimental sample are considered potential binding partners.

-

Protocol 3: Biophysical Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm a direct interaction between 6-Bromo-2-methylisoindolin-1-one and a purified candidate target protein and to quantify the binding kinetics.[19][20][21][22][23]

Methodology:

-

Protein Immobilization:

-

Obtain high-purity, recombinant candidate protein (e.g., CRBN-DDB1 complex or PARP1 catalytic domain).

-

Immobilize the protein onto an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry or a capture-based method (e.g., His-tag capture).[22]

-

A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of 6-Bromo-2-methylisoindolin-1-one in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions sequentially over the protein and reference surfaces, starting from the lowest concentration.

-

Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams.

-

Include a buffer-only (zero concentration) injection for double referencing.

-

-

Data Processing and Analysis:

-

Subtract the reference channel data from the active channel data.

-

Subtract the buffer-only injection data to correct for any drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[23]

-

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clarity.

Table 1: Hypothetical SPR Binding Kinetics Data

| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (μM) |

| Cereblon (CRBN) | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |

| PARP1 (catalytic domain) | 8.0 x 10³ | 4.0 x 10⁻² | 5.0 |

| Histone Deacetylase 1 | No Binding | N/A | N/A |

This data is illustrative. A KD in the low micromolar to nanomolar range would indicate a specific and potentially physiologically relevant interaction.

Potential Therapeutic Applications

The identification of a definitive target for 6-Bromo-2-methylisoindolin-1-one will dictate its potential therapeutic applications.

-

Oncology: If the compound binds CRBN, it could be developed as a molecular glue for targeted protein degradation in hematological malignancies or solid tumors.[4] If it inhibits PARP, it could be a candidate for treating cancers with DNA repair deficiencies.[9][24]

-

Immunology: Modulation of CRBN can have profound effects on the immune system, suggesting potential applications in autoimmune diseases or as an immunomodulatory agent in cancer therapy.

Conclusion

This guide provides a comprehensive and actionable framework for elucidating the therapeutic targets of 6-Bromo-2-methylisoindolin-1-one. By leveraging established knowledge of the versatile isoindolinone scaffold, we have prioritized CRBN and PARP as high-probability target families. The detailed protocols for affinity-based target capture and biophysical validation offer a robust pathway to move from a compound of interest to a validated lead with a known mechanism of action, accelerating its journey toward potential clinical application.

References

- Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (2023). Journal of Medicinal Chemistry, 66(23), 16388-16409.

- Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. (n.d.).

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 179-192. [Link]

-

Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. (2019). ACS Medicinal Chemistry Letters, 10(4), 534-538. [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters. [Link]

-

The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). bioRxiv. [Link]

-

Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. [Link]

-

Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. [Link]

-

Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2006). Analytical Biochemistry, 352(2), 238-247. [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). Nature Protocols, 9(1), 77-91. [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]

-

The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. (n.d.). Semantic Scholar. [Link]

-

Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. (2022). ACS Omega, 7(49), 45353-45365. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). ChemMedChem. [Link]

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). Angewandte Chemie International Edition. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). Molecules. [Link]

-

High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. [Link]

-

Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]

- Synthesis method of 6-bromoisoindolinyl-1-one. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo-2-methylisoindolin-1-one – Biotuva Life Sciences [biotuva.com]

- 3. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]

- 4. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 17. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 18. wp.unil.ch [wp.unil.ch]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. books.rsc.org [books.rsc.org]

- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

The Strategic Intermediate: A Technical Guide to 6-Bromo-2-methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] This structural unit is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The inherent features of the isoindolinone scaffold, such as its rigid bicyclic structure and the presence of a lactam functionality, provide a versatile platform for the design of targeted therapeutics. Notably, ten commercial drugs feature the isoindolinone core, underscoring its clinical significance in treating conditions like multiple myeloma and leukemia.[3]

This guide focuses on a key derivative, 6-Bromo-2-methylisoindolin-1-one , a strategically important intermediate in the synthesis of complex pharmaceutical agents. The presence of a bromine atom at the 6-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-methylation at the 2-position can influence the compound's physicochemical properties, such as solubility and membrane permeability, and can also play a crucial role in its interaction with biological targets.

This document will provide an in-depth review of the synthesis, chemical properties, and, most importantly, the applications of 6-Bromo-2-methylisoindolin-1-one in drug discovery, with a particular focus on its role as a building block for Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-methylisoindolin-1-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 1254319-51-1 | [4] |

| Molecular Formula | C₉H₈BrNO | [4] |

| Molecular Weight | 226.07 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, room temperature | [4] |

| IUPAC Name | 6-bromo-2-methylisoindolin-1-one | [4] |

Synthesis of 6-Bromo-2-methylisoindolin-1-one: A Two-Step Approach

The synthesis of 6-Bromo-2-methylisoindolin-1-one can be efficiently achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the key intermediate, 6-bromoisoindolin-1-one, followed by N-methylation.